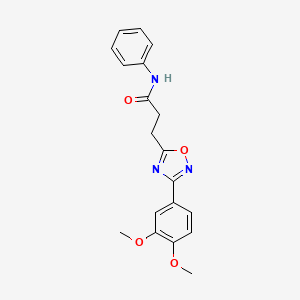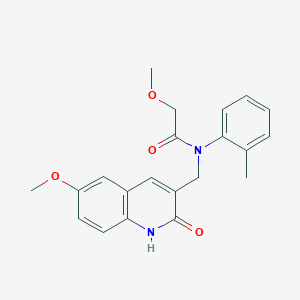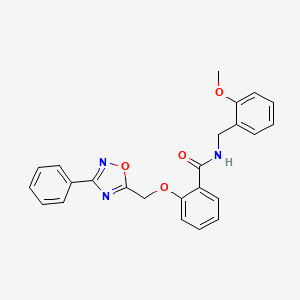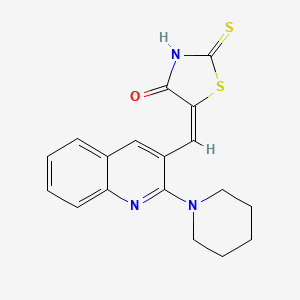
methyl 4-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPSPB and has a molecular formula C24H28N2O6S.
作用機序
The mechanism of action of MPSPB involves the inhibition of various enzymes and proteins that are involved in cancer cell proliferation and inflammation. MPSPB has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer development. MPSPB also inhibits the activity of topoisomerase IIα, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
MPSPB has been shown to have various biochemical and physiological effects. Studies have shown that MPSPB can induce apoptosis in cancer cells by activating caspase enzymes. MPSPB has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, thereby reducing inflammation in animal models.
実験室実験の利点と制限
One of the significant advantages of using MPSPB in lab experiments is its high potency and specificity. MPSPB has been shown to have a higher affinity for cancer cells and inflammatory cells, making it a potential candidate for targeted therapy. However, one of the limitations of using MPSPB in lab experiments is its limited solubility in water, which can affect its bioavailability.
将来の方向性
There are several future directions for the study of MPSPB. One of the potential areas of research is the development of MPSPB-based drugs for cancer therapy. Further studies are required to determine the optimal dosage and administration route for MPSPB-based drugs. Another potential area of research is the study of MPSPB in neuroinflammation and neurodegenerative diseases. Studies have shown that MPSPB can reduce inflammation in animal models of neurodegenerative diseases, making it a potential candidate for therapy.
合成法
The synthesis of MPSPB involves the reaction of 4-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoic acid with methyl iodide. The reaction takes place in the presence of a base, and the resulting product is purified through column chromatography.
科学的研究の応用
MPSPB has been extensively studied for its potential applications in various scientific fields. One of the significant applications of this compound is in cancer research. Studies have shown that MPSPB can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. MPSPB has also been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in animal models.
特性
IUPAC Name |
methyl 4-[[2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c1-27-20(24)15-4-6-16(7-5-15)21-19(23)14-28-17-8-10-18(11-9-17)29(25,26)22-12-2-3-13-22/h4-11H,2-3,12-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEAWACVHBCDAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(E)-N'-((1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7691563.png)
![3,4,5-triethoxy-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691573.png)
![N-(3-methylphenyl)-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7691578.png)





![2-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691629.png)